(2-Ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone
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Overview
Description
(2-Ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and various substituents
Preparation Methods
The synthesis of (2-Ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone involves several steps. One common method includes the reaction of 2-ethoxybenzoyl chloride with pyrrolidine to form an intermediate, which is then reacted with phenylhydrazine and carbon disulfide to form the oxadiazole ring. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
(2-Ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signal transduction pathways and the inhibition of protein synthesis .
Comparison with Similar Compounds
Compared to other similar compounds, (2-Ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone is unique due to its specific substituents and ring structures. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents.
Oxadiazole derivatives: These compounds share the oxadiazole ring but have different substituents on the ring.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-26-18-13-7-6-11-16(18)21(25)24-14-8-12-17(24)20-22-19(23-27-20)15-9-4-3-5-10-15/h3-7,9-11,13,17H,2,8,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJRPYRBSGAZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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